molecular formula C18H19N7O3 B2613085 ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate CAS No. 920406-94-6

ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate

Cat. No. B2613085
M. Wt: 381.396
InChI Key: QTTVRIAYORWMQR-UHFFFAOYSA-N
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Description

“Ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate” is a complex organic compound. The compound is part of the 1,2,4-triazolo[4,5-d]pyrimidine class of compounds, which have been found to be remarkably versatile in drug design . The compound’s structure includes a piperazine ring attached to a triazolopyrimidine ring, which is further connected to a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazolo[4,5-d]pyrimidine core, which is isoelectronic with purines . This core is attached to a piperazine ring and a phenyl ring . The exact 3D conformer and other structural details are not provided in the retrieved sources.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate has been involved in studies aimed at understanding the impurity profile of related compounds, showcasing its relevance in ensuring the purity and safety of pharmaceutical substances. For example, a study by Thomasberger et al. (1999) focused on the impurity profile of a related platelet aggregation inhibitor, emphasizing the importance of characterizing byproducts in drug substances (Thomasberger, Engel, & Feige, 1999).

Chemical Reactions and Synthesis of Derivatives

  • Liu and Chen (1985) described the cyclocondensation reactions involving hydrazinoperimidine with diethyl oxalate and ethyl pyruvate, leading to the synthesis of various heterocyclic compounds. This study highlights the compound's role in facilitating the synthesis of novel heterocyclic structures with potential biological activities (Liu & Chen, 1985).
  • Sutherland, Tennant, and Vevers (1973) investigated condensation reactions of 5-amino-1H-1,2,3-triazoles with ethyl acetoacetate, demonstrating the versatility of related compounds in organic synthesis and the potential for generating new chemical entities (Sutherland, Tennant, & Vevers, 1973).

Potential Biological Activities

  • Bayomi et al. (1999) synthesized a series of 1,2,4-triazolo[1,5-alpha]pyrimidines, demonstrating the compound's utility in the development of potential antihypertensive agents. This work illustrates the role of such compounds in medicinal chemistry for the design and synthesis of drugs targeting cardiovascular diseases (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Antimicrobial and Insecticidal Properties

  • Fadda et al. (2017) explored the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, showcasing the compound's application in the development of new agrochemicals (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

properties

IUPAC Name

ethyl 2-oxo-2-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O3/c1-2-28-18(27)17(26)24-10-8-23(9-11-24)15-14-16(20-12-19-15)25(22-21-14)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTVRIAYORWMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate

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